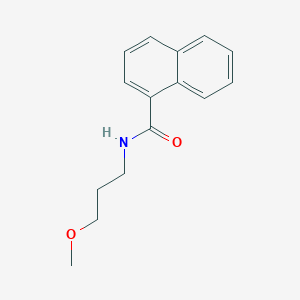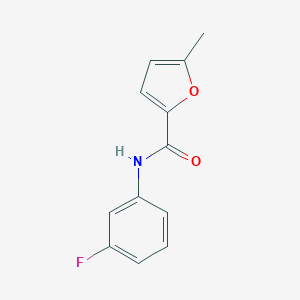
3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione, also known as MPTP, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various aspects of cellular and molecular biology.
作用機序
The exact mechanism of action of 3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in the MAPK pathway. This inhibition can lead to changes in gene expression and cellular signaling, which can in turn affect a variety of cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the modulation of immune responses. This compound has also been found to have neuroprotective effects in animal models of Parkinson's disease, although its exact mechanism of action in this context is still being studied.
実験室実験の利点と制限
One advantage of using 3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione in lab experiments is its specificity for the MAPK pathway, which allows for targeted studies of this pathway without affecting other cellular processes. However, one limitation of using this compound is that its effects may be context-dependent, meaning that its activity may vary depending on the specific cell type or experimental conditions being used.
将来の方向性
There are several potential future directions for research involving 3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione, including studies of its effects on specific cellular processes such as autophagy or DNA repair, as well as investigations into its potential use as a therapeutic agent for diseases such as Parkinson's or cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential limitations in various experimental contexts.
合成法
3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione can be synthesized using a variety of methods, including the reaction of 2,4-dioxo-6-(trifluoromethyl)pyrimidine with 4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde in the presence of a base such as potassium carbonate. The resulting compound can then be purified using standard techniques such as column chromatography or recrystallization.
科学的研究の応用
3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione has been used in a variety of scientific research applications, including studies of cellular signaling pathways, protein-protein interactions, and gene expression. This compound has been found to be particularly useful in studies of the mitogen-activated protein kinase (MAPK) pathway, which is involved in a variety of cellular processes including cell proliferation, differentiation, and apoptosis.
特性
分子式 |
C17H17F3N2O4 |
|---|---|
分子量 |
370.32 g/mol |
IUPAC名 |
3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H17F3N2O4/c1-16(2)8-9-11(25-4)6-5-10(14(9)26-16)22-13(23)7-12(17(18,19)20)21(3)15(22)24/h5-7H,8H2,1-4H3 |
InChIキー |
JQIYLZIDOXROSR-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C=CC(=C2O1)N3C(=O)C=C(N(C3=O)C)C(F)(F)F)OC)C |
正規SMILES |
CC1(CC2=C(C=CC(=C2O1)N3C(=O)C=C(N(C3=O)C)C(F)(F)F)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B258709.png)
![1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B258713.png)
![Isopropyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B258716.png)
![Propan-2-yl 4-carbamoyl-5-{[(3,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B258717.png)

![2-{[(2E)-3-(4-fluorophenyl)prop-2-enoyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B258724.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B258725.png)
![6,7-dimethoxy-2-(4-methylphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B258726.png)
![5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B258727.png)
![2-[2-(methoxycarbonyl)anilino]-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B258730.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide](/img/structure/B258733.png)
![ethyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B258735.png)
